1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-b]pyrazole core, which is fused with a pyrazine ring, and an isopropyl group attached to the nitrogen atom. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the construction of the imidazo[1,2-b]pyrazole core followed by the introduction of the pyrazine and isopropyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with an isopropyl-substituted hydrazine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl-substituted products. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl, and aryl groups .
Applications De Recherche Scientifique
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole has found applications in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their potential as kinase inhibitors and anticancer agents.
Quinolinyl-pyrazoles: These compounds have been investigated for their pharmacological properties and are used in medicinal chemistry.
Uniqueness
1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific combination of structural features, including the imidazo[1,2-b]pyrazole core, pyrazine ring, and isopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H13N5 |
---|---|
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
1-propan-2-yl-6-pyrazin-2-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H13N5/c1-9(2)16-5-6-17-12(16)7-10(15-17)11-8-13-3-4-14-11/h3-9H,1-2H3 |
Clé InChI |
FBJWRTJPCAAZEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CN2C1=CC(=N2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.